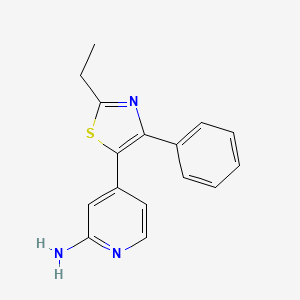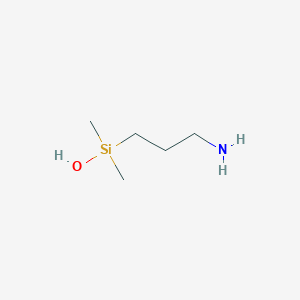
Silanol, (3-aminopropyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, (3-aminopropyl)dimethyl- is a silicon-based compound that features a silanol group (Si-OH) and an aminopropyl group. This compound is widely used in various fields due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials. It is particularly valuable in surface modification and functionalization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, (3-aminopropyl)dimethyl- typically involves the hydrolysis of (3-aminopropyl)dimethylchlorosilane. The reaction is carried out in the presence of water, which leads to the formation of the silanol group. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Silanol, (3-aminopropyl)dimethyl- is scaled up using similar hydrolysis reactions. The process involves the use of large reactors where (3-aminopropyl)dimethylchlorosilane is mixed with water under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Silanol, (3-aminopropyl)dimethyl- can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of various oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the silanol group reacts with other silanes or siloxanes, forming new silicon-oxygen bonds.
Condensation: Silanol groups can undergo condensation reactions, leading to the formation of siloxane bonds (Si-O-Si).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Other silanes or siloxanes are used in substitution reactions.
Condensation Conditions: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the aminopropyl group.
Substituted Silanes: New silane compounds with different functional groups.
Siloxanes: Polymers or oligomers with Si-O-Si linkages.
Wissenschaftliche Forschungsanwendungen
Silanol, (3-aminopropyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of Silanol, (3-aminopropyl)dimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol group can react with hydroxyl groups on surfaces, forming stable Si-O-Si linkages. The aminopropyl group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
(3-Aminopropyl)triethoxysilane: Another widely used silane with similar functional groups but different alkoxy groups.
(3-Aminopropyl)methyldiethoxysilane: Similar structure with different alkoxy groups.
(3-Aminopropyl)trimethoxysilane: Similar structure with different alkoxy groups.
Uniqueness: Silanol, (3-aminopropyl)dimethyl- is unique due to its specific combination of silanol and aminopropyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong and stable bonds with both organic and inorganic materials.
Eigenschaften
CAS-Nummer |
180051-45-0 |
|---|---|
Molekularformel |
C5H15NOSi |
Molekulargewicht |
133.26 g/mol |
IUPAC-Name |
3-[hydroxy(dimethyl)silyl]propan-1-amine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,7)5-3-4-6/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
SWSFFEMOWAUAEN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


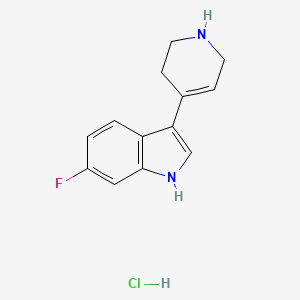
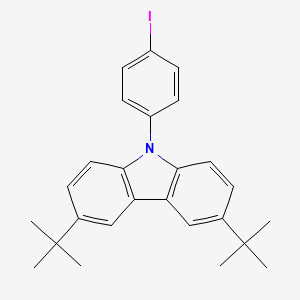
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
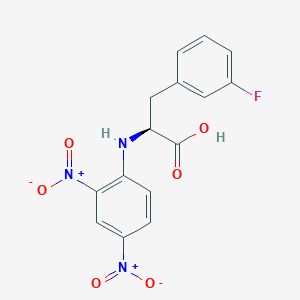

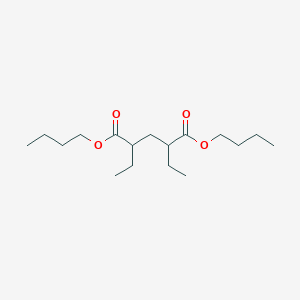
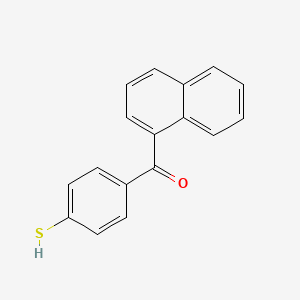
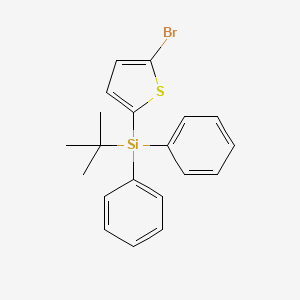
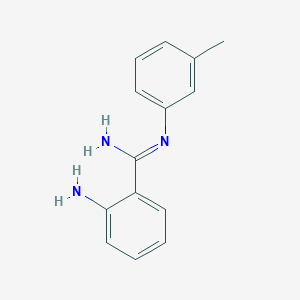
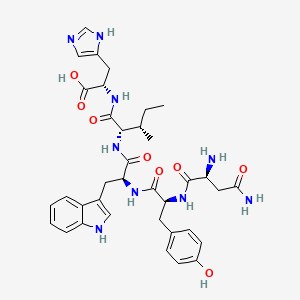


![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
